2-Chloro Hippuric Acid-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

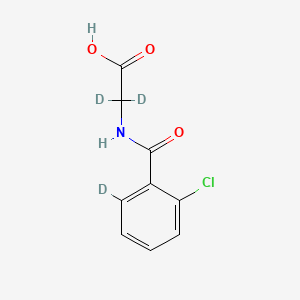

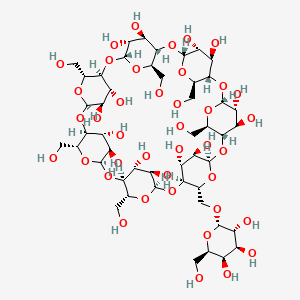

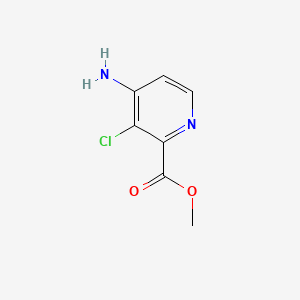

2-Chloro Hippuric Acid-d3 is the labelled analogue of 2-Chloro Hippuric Acid . It is a metabolite of Isoprophenamine and Ticlopidine . The molecular formula is CHClNO and the average mass is 213.618 Da .

Synthesis Analysis

The synthesis of this compound involves the use of mild organic acid such as Tartaric acid and Citric acid instead of Hydrochloric acid . Potassium carbonate, a green chemical base, is used instead of sodium hydroxide . This procedure is considered a green approach for the synthesis of Hippuric acid .Molecular Structure Analysis

The molecular formula of this compound is C9H5D3ClNO3 . The average mass is 213.618 Da and the mono-isotopic mass is 213.019272 Da .Chemical Reactions Analysis

Hippuric acid is produced from benzoic acid and glycine, which occurs in the liver, intestine, and kidneys . In terms of mechanism, benzoic acid is converted to benzoyl CoA, an acylating agent . Hippuric acid may be formed from the essential amino acid phenylalanine through at least two pathways .Physical And Chemical Properties Analysis

The molecular formula of this compound is C9H5D3ClNO3 . The average mass is 213.618 Da and the mono-isotopic mass is 213.019272 Da . The boiling point is 441.9±30.0 °C at 760 mmHg . The melting point is 178-180°C . The density is 1.4±0.1 g/cm3 .Mechanism of Action

Safety and Hazards

Hippuric acid is harmful if swallowed and causes skin irritation and serious eye damage . It may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

2-Chloro Hippuric Acid-d3 is used in metabolic research, clinical diagnostics, organic chemistry, and environmental studies . It allows researchers to study metabolic pathways in vivo in a safe manner . It is also used as a chemical reference for chemical identification, qualitative, quantitative, detection, etc . Future research may focus on its metabolism and clearance in older subjects to provide valuable information for disentangling the complex interaction between diet, gut microbiota, frailty and multimorbidity .

properties

IUPAC Name |

2-[(2-chloro-6-deuteriobenzoyl)amino]-2,2-dideuterioacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13)/i3D,5D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVHWTQYNZUNGIA-JXIVCAPZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=CC=C1)Cl)C(=O)NC([2H])([2H])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-N-[2-[7-Allyl-5-bromo-6-benzyloxy-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide](/img/structure/B587068.png)

![4-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B587081.png)